XY1 -

XY1

Catalog Number: EVT-286178
CAS Number:
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XY1 is a close analog of SGC707 that is completely inactive against PRMT3 at concentrations as high as 100 µM. It is intended to be used as a negative control for SGC707 in studies involving PRMT3 action. See the Structural Genomics Consortium (SGC) website for more information. Note: SGC707 is a potent, selective allosteric inhibitor of PRMT3 (IC50 = 50 nM). It inhibits the methylation of histones in cells with an IC50 value below 1 µM.

3-[2-Oxo-2-(4-Phenylpiperazine-1-yl)ethyl]quinazoline-4(3H)-one (VMA-10-21)

  • Compound Description: VMA-10-21 is a quinazoline derivative exhibiting promising antimicrobial activity against opportunistic microorganisms []. Studies on rats demonstrated its low toxicity with an LD50 of 5000 mg/kg []. Despite its low toxicity, alterations in hematological and biochemical parameters suggest a need for further investigation of its potential effects on hematopoietic and hepatobiliary systems [].
  • Relevance: Both VMA-10-21 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea belong to the class of urea derivatives, sharing the core urea linkage (-NH-CO-NH-) in their structures. They also both feature a substituted aromatic ring system (quinazoline in VMA-10-21 and naphthalene in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea) and a substituted nitrogen-containing heterocycle (phenylpiperazine in VMA-10-21 and pyrrolidine in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea). [] https://www.semanticscholar.org/paper/39424fb8f7b4cd21c951ad0afb2887e3afd83f4b

1-(3-chloro-2-Oxo-4-Phenylazetidin-1-Yl)-3-(2-Oxo-2-(10h-Phenothiazin-10- Yl)Ethyl)Urea

  • Compound Description: This compound represents a novel class of molecules integrating phenothiazine and azetidinone moieties, aiming to leverage the potential synergistic effects of these pharmacophores []. While specific biological data for this compound are not provided, its design rationale highlights the exploration of novel structural combinations for enhanced activity [].
  • Relevance: This compound shares the urea linkage and an ethyl linker attached to the urea nitrogen with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea. Additionally, both molecules contain a bicyclic aromatic system linked to the urea group, although the specific systems differ (phenothiazine in the related compound and naphthalene in the target compound) [].

2-Hydroxy-N-naphthalen-1-yl-2(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide

  • Compound Description: This compound, investigated for its potential nephroprotective activity, is a derivative of 2-oxoindolin-3-glyoxylic acid, known for its neurotropic, cardioprotective, and hepatoprotective properties []. While it demonstrated antiproteinuric effects in glycerol-induced kidney damage in rats, it did not significantly improve other renal function parameters [].
  • Relevance: This compound contains a naphthalene ring system directly attached to a nitrogen atom, a structural feature shared with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. This shared moiety suggests potential similarities in their physicochemical properties and binding affinities to certain biological targets.

3-[2-(Pyrrolidin-1-yl)ethyl]indoles

  • Compound Description: This class of compounds, specifically the derivative 3-[2-(pyrrolidin-1-yl)ethyl]indole (3b), displays high selectivity for the h5-HT1D receptor over the h5-HT1B receptor []. This selectivity is a desirable characteristic for potential antimigraine drugs, as it may minimize side effects associated with h5-HT1B receptor activation [].
  • Relevance: Compounds in this class share the 2-(pyrrolidin-1-yl)ethyl substituent with 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. The presence of this common structural element indicates potential similarities in their binding interactions with biological targets and pharmacological profiles.

(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid Hydrochloride Salt

  • Compound Description: This compound emerged as a potent and selective αvβ6 integrin inhibitor with potential for inhaled treatment of idiopathic pulmonary fibrosis []. Its high affinity for αvβ6, long dissociation half-life, high solubility, and favorable pharmacokinetic properties make it a promising candidate for further clinical development [].
  • Relevance: This compound shares the structural motif of a substituted pyrrolidine ring connected to an ethyl linker, which is also present in 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea []. The commonality in this structural element suggests potential similarities in their interactions with biological targets, particularly those involving hydrophobic interactions and hydrogen bonding.

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA is a potent and selective σ(1) receptor antagonist, demonstrating antinociceptive effects in various pain models []. Its favorable pharmacological and pharmacokinetic properties have led to its selection as a clinical candidate for the treatment of neurogenic pain [].
  • Relevance: Both S1RA and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea contain a naphthalene ring system linked to a heterocyclic moiety via an ethyl spacer []. This structural similarity suggests potential commonalities in their physicochemical properties, particularly lipophilicity and conformational flexibility.

1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea(4a-1)

  • Compound Description: This novel organoselenium compound was designed as a potential anticancer agent by combining structural features of Ethaselen (a thioredoxin reductase 1 inhibitor) and Carmustine (a DNA cross-linking agent) []. It exhibits good solubility, targetability, low toxicity, and promising antitumor activity, potentially attributed to synergistic effects [].
  • Relevance: Compound 4a-1 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea share the common structural motif of a urea linkage connected to a substituted ethyl chain []. This structural similarity may contribute to similarities in their pharmacokinetic profiles, particularly their absorption and distribution properties.

1-(2-Chloroethyl)-3-(2-(6-fluoro-3-oxobenzoselenazol-2(3H)-yl)ethyl)-1-nitrosourea (4b-1)

  • Compound Description: As part of a structure-activity relationship study based on the lead compound 4a-1, 4b-1 demonstrated enhanced antitumor activities against various cancer cell lines, including Mia PaCa-2, PANC-1, RKO, and LoVo []. Its improved potency highlights the significance of the 6-fluoro substitution on the benzoselenazol ring for anticancer activity [].
  • Relevance: Both 4b-1 and 1-(Naphthalen-2-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea share a urea moiety linked to a substituted ethyl group []. This structural resemblance suggests potential similarities in their pharmacokinetic properties, especially their metabolic stability and excretion profiles.
Source and Classification

XY1 can be classified based on its source and chemical structure. It is categorized as an organic compound, primarily due to its carbon-containing structure. Organic compounds are typically derived from living organisms or their derivatives, whereas inorganic compounds do not contain carbon-hydrogen bonds .

The classification of XY1 also involves its functional groups and molecular characteristics, which are essential for understanding its reactivity and interactions in biological systems. It is classified under organooxygen compounds, which are characterized by the presence of oxygen in their structure .

Synthesis Analysis

Methods of Synthesis

The synthesis of XY1 involves several chemical reactions that can be executed in laboratory settings. While specific methods for synthesizing XY1 are not detailed in the available literature, compounds within its class often utilize techniques such as:

  • Refluxing: Heating the reaction mixture to boiling while allowing vapors to condense back into the liquid.
  • Nucleophilic Substitution: A common method for introducing functional groups into organic molecules.
  • Coupling Reactions: These reactions join two molecular fragments through the formation of new bonds.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the presence of catalysts to enhance yield and purity. The use of analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is crucial for monitoring the progress and verifying the structure of the synthesized compound.

Molecular Structure Analysis

Structure and Data

The molecular formula of XY1 is C19H26N2O2, indicating that it contains 19 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structural representation includes functional groups that play significant roles in its chemical behavior:

  • Aromatic Rings: Contributing to stability and reactivity.
  • Alkyl Chains: Affecting solubility and interaction with biological targets.

Data regarding bond lengths and angles can be obtained through computational chemistry methods or X-ray crystallography if available.

Chemical Reactions Analysis

Reactions and Technical Details

XY1’s reactivity profile is influenced by its functional groups. While specific reactions involving XY1 are not extensively documented, similar compounds often participate in:

  • Substitution Reactions: Where one atom or group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or rings.
  • Addition Reactions: Particularly with electrophiles due to the presence of nucleophilic sites.

Understanding these reactions is critical for predicting how XY1 may behave under different conditions.

Mechanism of Action

Process and Data

The mechanism of action for XY1 primarily relates to its role as a negative control in biochemical assays targeting PRMT3. Although it does not exhibit activity against this enzyme, studying its interactions can provide insights into:

  • Enzyme Inhibition: Understanding how structural analogs can affect enzyme function.
  • Binding Affinity: Evaluating how closely related compounds interact with biological targets compared to active counterparts.

Data from binding studies can elucidate the molecular interactions at play.

Physical and Chemical Properties Analysis

Physical Properties

XY1 exhibits several physical properties that are essential for laboratory handling:

  • Melting Point: Not specifically documented but typically determined during characterization.
  • Solubility: Likely soluble in organic solvents due to its organic nature.

Chemical Properties

Chemical properties include stability under various conditions, reactivity with acids or bases, and potential for hydrolysis. Safety data sheets indicate relevant hazards associated with handling XY1, including acute toxicity classifications .

Applications

Scientific Uses

XY1 finds applications primarily in research settings where it serves as a negative control compound in studies involving PRMT3. Its characterization allows researchers to better understand enzyme mechanisms and the effects of potential inhibitors. Additionally, it may be used in further studies exploring similar compounds' pharmacological properties or mechanisms of action against other biological targets.

Properties

Product Name

XY1

IUPAC Name

1-naphthalen-2-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

InChI

InChI=1S/C17H19N3O2/c21-16(20-9-3-4-10-20)12-18-17(22)19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2,(H2,18,19,22)

InChI Key

GSQHGSRPQHBTTP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

XY1; XY-1; XY 1

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)NC2=CC3=CC=CC=C3C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.